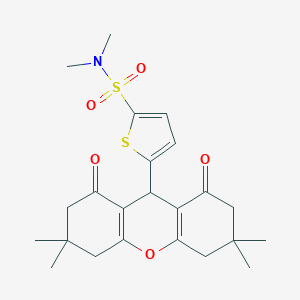
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMTS and is known for its unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of DMTS is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and cancer development. DMTS has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
DMTS has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing oxidative stress. DMTS has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMTS in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying the mechanisms of inflammation and cancer development. However, one limitation of using DMTS is its potential toxicity, which can vary depending on the dose and duration of exposure.
Direcciones Futuras
There are several future directions for research on DMTS, including further studies on its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Additionally, researchers may explore the use of DMTS in combination with other drugs or therapies to enhance its effectiveness and reduce potential side effects. Finally, future studies may investigate the potential use of DMTS as a diagnostic tool for detecting inflammation and cancer.
Métodos De Síntesis
DMTS can be synthesized using various methods, including the reaction of 2-thiophenesulfonic acid with N,N-dimethyl-5-(bromomethyl)-2,3,4,5-tetramethyl-1,8-naphthyridin-4-amine in the presence of a base. The product obtained is then treated with an acid to yield DMTS.
Aplicaciones Científicas De Investigación
DMTS has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicine, where DMTS has been shown to exhibit anti-inflammatory and anti-cancer properties. DMTS has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C23H29NO5S2 |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C23H29NO5S2/c1-22(2)9-13(25)19-15(11-22)29-16-12-23(3,4)10-14(26)20(16)21(19)17-7-8-18(30-17)31(27,28)24(5)6/h7-8,21H,9-12H2,1-6H3 |
Clave InChI |
ZPABZGTUJDBGFY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(S4)S(=O)(=O)N(C)C)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(S4)S(=O)(=O)N(C)C)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



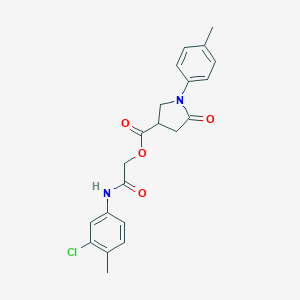
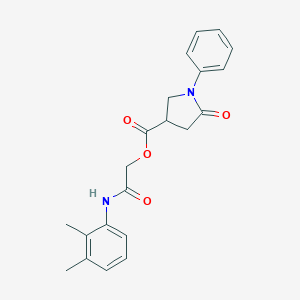
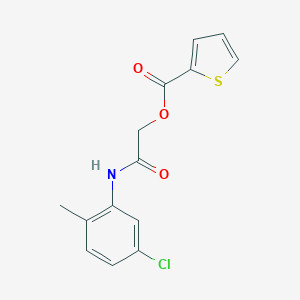
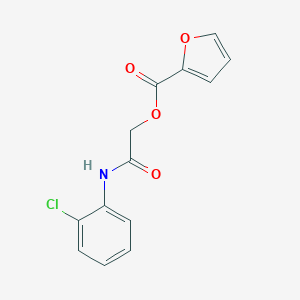
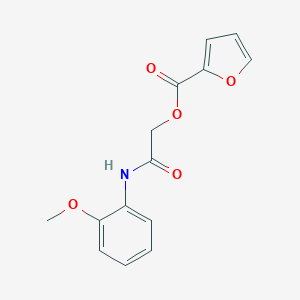
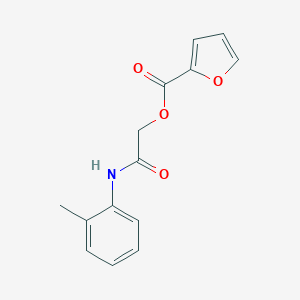
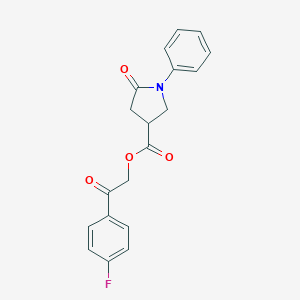
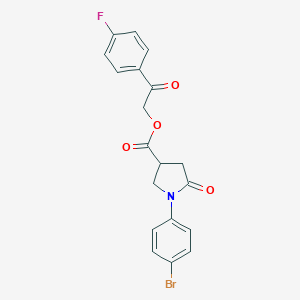
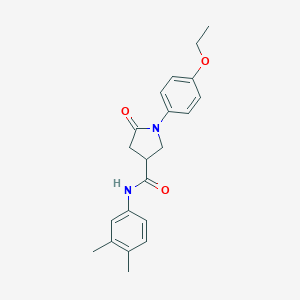
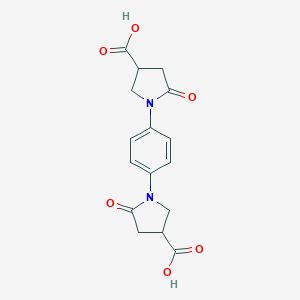
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
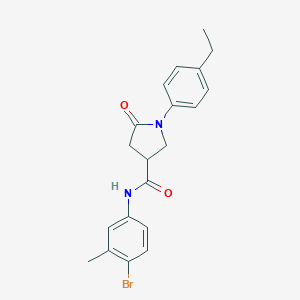
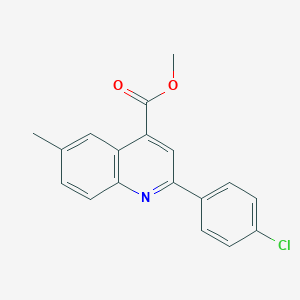
![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)